1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride
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Overview
Description
1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride is a complex organic compound with a unique structure that includes a triazacycloundecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride typically involves multiple steps, including the formation of the triazacycloundecane ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as benzylamine and cyclic ketones, followed by cyclization and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Indazole Derivatives: Known for their medicinal properties, including anti-inflammatory and antimicrobial activities.
Uniqueness
1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride is unique due to its specific triazacycloundecane ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H29Cl2N3O |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-(6-benzyl-2,6,9-triazabicyclo[9.4.0]pentadeca-1(15),11,13-trien-2-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-18(25)24-14-7-13-23(17-19-8-3-2-4-9-19)15-12-22-16-20-10-5-6-11-21(20)24;;/h2-6,8-11,22H,7,12-17H2,1H3;2*1H |
InChI Key |
KCJXCJLNTOPMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCN(CCNCC2=CC=CC=C21)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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